molecular formula C14H20N2O5 B6209660 (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid CAS No. 879559-97-4

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid

Cat. No.: B6209660
CAS No.: 879559-97-4
M. Wt: 296.3
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Description

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid is a synthetic organic compound that belongs to the class of amino acids It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a methoxypyridinyl group on the side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material, such as L-serine, is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.

    Formation of the Side Chain: The protected amino acid is then subjected to a coupling reaction with 6-methoxypyridine-3-boronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

    Deprotection: The final step involves the removal of the Boc protecting group under acidic conditions, such as treatment with trifluoroacetic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under appropriate conditions.

    Reduction: The pyridine ring can be reduced to a piperidine ring using hydrogenation.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used for reduction reactions.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of amino or thio derivatives.

Scientific Research Applications

(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or altering enzyme conformation. The methoxypyridinyl group may play a crucial role in the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(pyridin-3-yl)propanoic acid: Lacks the methoxy group, which may affect its reactivity and binding properties.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(4-methoxypyridin-3-yl)propanoic acid: Has the methoxy group at a different position, potentially altering its chemical behavior and biological activity.

Uniqueness

The presence of the methoxypyridinyl group at the 6-position in (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(6-methoxypyridin-3-yl)propanoic acid imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature may enhance its binding affinity to specific molecular targets and influence its reactivity in various chemical reactions.

Properties

CAS No.

879559-97-4

Molecular Formula

C14H20N2O5

Molecular Weight

296.3

Purity

95

Origin of Product

United States

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